Cas no 588674-04-8 (2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid)
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
- VS-05595
- SB72680
- CS-0315800
- BBL016818
- 2-(Benzo[d][1,3]dioxol-5-yl)-6,8-dimethylquinoline-4-carboxylicacid
- 2-(Benzo[d][1,3]dioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
- AKOS003289296
- 588674-04-8
- MFCD03420085
- 2-(2H-1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
- Oprea1_647784
- ALBB-000580
- STK435222
- H20970
-
- MDL: MFCD03420085
- Inchi: 1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22)
- InChI Key: LYIDPYKNVAVDHH-UHFFFAOYSA-N
- SMILES: O1COC2=CC=C(C=C12)C1=CC(C(=O)O)=C2C=C(C)C=C(C)C2=N1
Computed Properties
- Exact Mass: 321.10010796g/mol
- Monoisotopic Mass: 321.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 484
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 68.6Ų
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B014385-250mg |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B014385-500mg |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B014385-1000mg |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 1g |
$ 480.00 | 2022-06-07 | ||
| Chemenu | CM264456-5g |
2-(Benzo[d][1,3]dioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 97% | 5g |
$429 | 2021-08-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027994-500mg |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 500mg |
2192CNY | 2021-05-07 | ||
| Chemenu | CM264456-1g |
2-(Benzo[d][1,3]dioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 97% | 1g |
$168 | 2022-06-10 | |
| Chemenu | CM264456-5g |
2-(Benzo[d][1,3]dioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 97% | 5g |
$505 | 2022-06-10 | |
| abcr | AB380111-500 mg |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB380111-1 g |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB380111-5 g |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
588674-04-8 | 5 g |
€656.50 | 2023-07-19 |
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid Suppliers
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
Research Brief on 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 588674-04-8)
The compound 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 588674-04-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This quinoline derivative, characterized by its benzodioxole and carboxylic acid functional groups, has been the subject of multiple studies exploring its biological activities and pharmacological properties.
Recent investigations have focused on the compound's role as a potential modulator of inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this molecule exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 0.8 μM, while showing minimal activity against COX-1 (IC50 > 50 μM). This selectivity profile suggests potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.
Structural-activity relationship (SAR) studies have revealed that the benzodioxol-5-yl moiety at position 2 and the carboxylic acid at position 4 are critical for maintaining this selective COX-2 inhibition. Molecular docking simulations indicate that these groups form key hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the dimethylquinoline core provides optimal hydrophobic interactions.
Beyond its anti-inflammatory potential, recent preclinical studies have identified promising anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound induces apoptosis in colorectal cancer cell lines (HT-29 and HCT116) through modulation of the Wnt/β-catenin signaling pathway. The compound showed dose-dependent inhibition of cell proliferation with GI50 values ranging from 5-10 μM across multiple cancer cell lines.
The pharmacokinetic profile of 588674-04-8 has been investigated in rodent models, revealing moderate oral bioavailability (∼40%) and a plasma half-life of approximately 6 hours. Metabolism studies indicate primary routes of biotransformation include glucuronidation of the carboxylic acid moiety and oxidative cleavage of the benzodioxole ring.
Current challenges in the development of this compound include improving its aqueous solubility and metabolic stability. Several research groups are exploring prodrug strategies, particularly ester prodrugs of the carboxylic acid functionality, to address these limitations while maintaining the desired pharmacological activity.
Ongoing research directions include investigation of this scaffold as a potential treatment for neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in models of Parkinson's disease. The compound's ability to cross the blood-brain barrier, combined with its anti-inflammatory and potential antioxidant properties, makes it an interesting candidate for further development in this therapeutic area.
In conclusion, 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid represents a promising multifunctional scaffold with applications spanning inflammation, oncology, and potentially neurodegenerative disorders. The compound's unique structural features and selective biological activities warrant continued investigation, with several research groups actively pursuing structural optimization and mechanism of action studies.
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